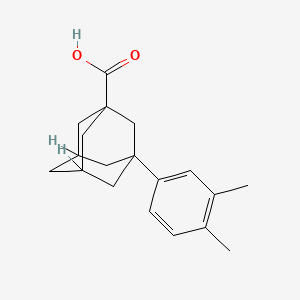

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid

Übersicht

Beschreibung

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid: is a chemical compound with the molecular formula C19H24O2 and a molecular weight of 284.39 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which is often used in the synthesis of various pharmaceuticals and materials due to its unique properties . The compound is characterized by the presence of a carboxylic acid group attached to the adamantane core, along with a 3,4-dimethylphenyl substituent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with adamantane, which is subjected to a Friedel-Crafts acylation reaction to introduce the carboxylic acid group at the 1-position.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include strong acids or bases, organic solvents, and catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions:

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or carboxylates, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Inhibition of Enzymes:

Research has shown that derivatives of adamantane compounds exhibit inhibitory effects on specific enzymes. For instance, studies on adamantane carboxamide derivatives have demonstrated their potency as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. The compound 3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid and its derivatives have been synthesized and evaluated for their efficacy in this regard. Some derivatives showed IC50 values as low as 8 nM, indicating strong inhibitory activity .

2. Antiviral Activity:

Adamantane derivatives, including carboxylic acids, have been explored for their antiviral properties. They are known to interfere with viral replication mechanisms. The synthesis of such compounds often aims to enhance their bioavailability and reduce toxicity while maintaining antiviral efficacy. The structural modifications provided by the 3-(3,4-dimethylphenyl) substituent can potentially improve these properties .

Synthetic Methodologies

1. Synthesis Techniques:

The synthesis of this compound typically involves several steps:

- Carboxylation Reactions: Utilizing adamantane derivatives as starting materials, reactions with carboxylic acids or their derivatives under acidic conditions facilitate the introduction of the carboxylic group.

- Substitution Reactions: The presence of the dimethylphenyl group allows for further functionalization through electrophilic aromatic substitution or nucleophilic attacks, creating a range of derivatives with varied biological activities .

Coordination Chemistry

1. Ligand Formation:

The compound can serve as a ligand in coordination chemistry due to its ability to coordinate with metal ions through the carboxylic acid moiety. Research has indicated that adamantane-based ligands can form stable complexes with transition metals, leading to the development of new materials with unique properties. For example, coordination polymers utilizing adamantane ligands have been synthesized and characterized, showcasing their potential applications in catalysis and material science .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on 11β-HSD1 Inhibitors | Evaluate the inhibitory potency of adamantane derivatives | Compound 7j exhibited an IC50 value of 8 nM against human 11β-HSD1 |

| Synthesis of Coordination Polymers | Investigate the use of adamantane ligands in metal complexes | Successfully synthesized coordination complexes demonstrating catalytic activity |

| Antiviral Research | Assess the antiviral potential of adamantane derivatives | Identified structural modifications that enhance antiviral efficacy |

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

- 1-Adamantanecarboxylic acid

- 3-Phenyladamantane-1-carboxylic acid

- 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid

Comparison:

- 1-Adamantanecarboxylic acid: Lacks the phenyl substituent, making it less hydrophobic and potentially less active in certain biological contexts .

- 3-Phenyladamantane-1-carboxylic acid: Similar structure but lacks the dimethyl groups, which may affect its steric and electronic properties .

- This compound: Unique due to the presence of both the adamantane core and the 3,4-dimethylphenyl group, providing a balance of hydrophobicity and reactivity .

Biologische Aktivität

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is a compound belonging to the adamantane family, characterized by its unique cage-like structure and various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C19H24O2

- Molar Mass : Approximately 284.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound has been studied for its potential as an anti-inflammatory agent and its role in modulating pain pathways.

Target Interactions

- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that this compound may inhibit COX enzymes, which are crucial in the inflammatory process. By reducing prostaglandin synthesis, it may alleviate inflammation and pain.

- Nuclear Receptors : The compound's structure allows it to interact with nuclear receptors involved in metabolic regulation, potentially influencing lipid metabolism and glucose homeostasis.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-inflammatory properties in vitro. For instance:

- Cell Line Studies : In human monocytic THP-1 cells, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as a therapeutic agent for inflammatory diseases .

In Vivo Studies

Animal models have been utilized to further explore the biological effects of this compound:

- Pain Models : In rodent models of pain, administration of this compound significantly reduced pain responses compared to control groups. The analgesic effect was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

- Metabolic Effects : Studies on diabetic rats showed that the compound improved insulin sensitivity and reduced blood glucose levels, suggesting potential applications in diabetes management .

Case Studies

Several case studies highlight the pharmacological potential of this compound:

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUAHUMJPBHFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971978 | |

| Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56531-57-8 | |

| Record name | 3-(3,4-Dimethylphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56531-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Adamantanecarboxylic acid, 1-(3,4-xylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.